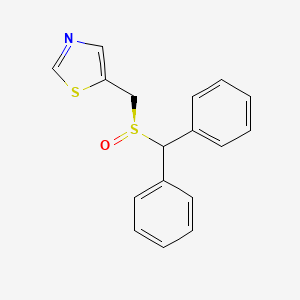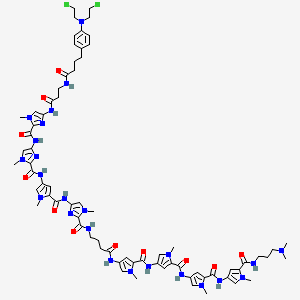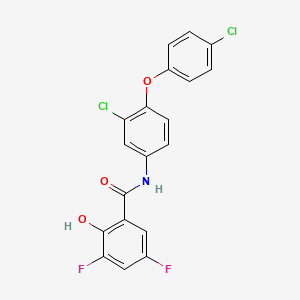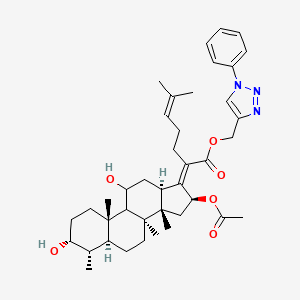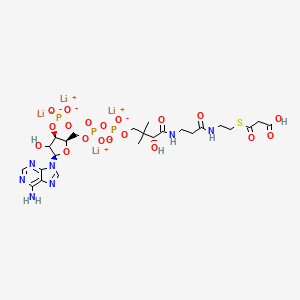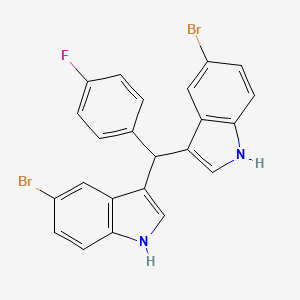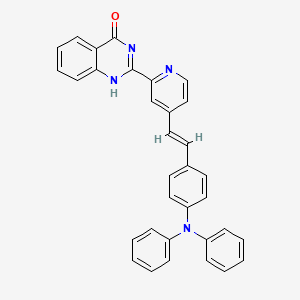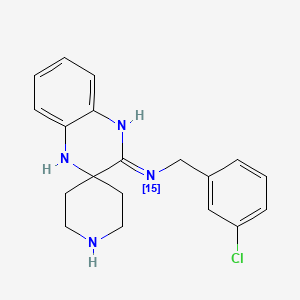
Liproxstatin-1-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liproxstatin-1-15N is a nitrogen-15 labeled derivative of Liproxstatin-1, a potent inhibitor of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. This compound is primarily used in scientific research to study the mechanisms of ferroptosis and its inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Liproxstatin-1-15N involves the incorporation of nitrogen-15 into the Liproxstatin-1 molecule. The synthetic route typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include nitrogen-15 labeled precursors.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the incorporation of nitrogen-15 into the Liproxstatin-1 structure. Common reagents include nitrogen-15 labeled ammonia or amines.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also include advanced purification techniques to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Liproxstatin-1-15N undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
Liproxstatin-1-15N has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and its inhibition, providing insights into the chemical processes involved.
Biology: Investigated for its role in regulating cell death and its potential therapeutic applications in diseases characterized by ferroptosis.
Medicine: Explored for its potential to treat conditions such as acute kidney injury, metabolic dysfunction-associated fatty liver disease, and acute pancreatitis by inhibiting ferroptosis.
Industry: Utilized in the development of new therapeutic agents targeting ferroptosis-related pathways .
Mécanisme D'action
Liproxstatin-1-15N exerts its effects by inhibiting ferroptosis through the following mechanisms:
Radical-Trapping Antioxidant: Acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides.
Inhibition of Lipid Peroxidation: Slows down the lipid peroxidation process, which is a key feature of ferroptosis.
Molecular Targets: Targets specific enzymes and pathways involved in ferroptosis, such as glutathione peroxidase 4 (GPX4) and lipid peroxidation pathways
Comparaison Avec Des Composés Similaires
Liproxstatin-1-15N is compared with other similar compounds, such as:
Ferrostatin-1: Another potent inhibitor of ferroptosis with similar mechanisms of action.
Deferiprone: An iron chelator used to inhibit ferroptosis, but with different efficacy and mechanisms.
1,8-Tetrahydronaphthyridinols (THNs): Rationally designed radical-trapping antioxidants with unparalleled reactivity
This compound is unique due to its nitrogen-15 labeling, which allows for detailed studies of its mechanisms and interactions in biological systems.
Propriétés
Formule moléculaire |
C19H21ClN4 |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-(15N)imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1 |
Clé InChI |
YAFQFNOUYXZVPZ-ZVDSADNZSA-N |
SMILES isomérique |
C1CNCCC12C(=[15N]CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
SMILES canonique |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


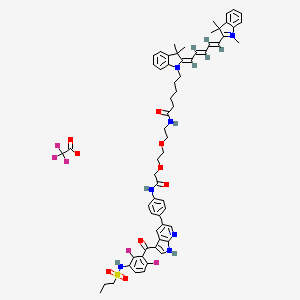
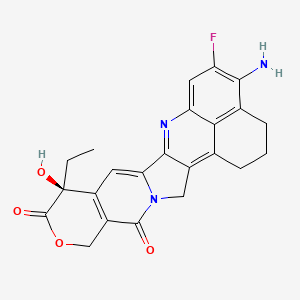
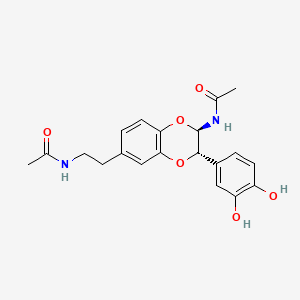
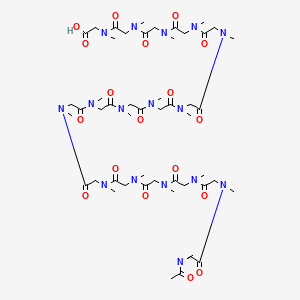
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
